7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4O2/c1-23-14-7-4-13(5-8-14)6-9-17-20-18-19-11-10-15(22(18)21-17)16-3-2-12-24-16/h2-5,7-8,10-12H,6,9H2,1H3 |
InChI Key |
OQKZCKKPMRSJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
The compound 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:
This compound features a furan ring and a methoxyphenyl group, which contribute to its pharmacological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against colorectal carcinoma cells (HCT116), indicating potent anticancer activity .
Table 1: Cytotoxicity of Triazolopyrimidine Derivatives
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The compounds have been shown to enhance apoptotic processes by modulating the expression of anti-apoptotic proteins and activating caspases .
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate that these compounds interact with key proteins involved in cancer progression, such as Caspase 9 and MDM2, suggesting potential pathways for therapeutic intervention .
Other Biological Activities
In addition to anticancer properties, triazolopyrimidine derivatives have exhibited a range of other biological activities:
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been explored, with some demonstrating significant inhibition of pro-inflammatory cytokines.
- Antimalarial Activity : Research indicates that certain triazolopyrimidine derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria .
Case Study 1: Anticancer Efficacy in Colorectal Cancer
A recent study evaluated the efficacy of a series of triazolopyrimidine derivatives against colorectal cancer cell lines. The most promising compound (7f) demonstrated an IC50 value significantly lower than conventional chemotherapeutic agents like 5-fluorouracil, suggesting its potential as a more effective treatment option .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various triazolopyrimidine derivatives. The results indicated that certain compounds had notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential for development as new antimicrobial agents .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : It may inhibit key kinases involved in cell proliferation and survival pathways.
- Case Study : In vitro tests showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : Derivatives of this compound were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Anti-inflammatory Effects
Triazolopyrimidines have been linked to anti-inflammatory activities:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Study Insights : Animal models showed reduced inflammation markers when treated with this compound.
Synthetic Methods
The synthesis of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine involves several steps:
- Starting Materials : Furan derivatives and substituted phenyl compounds.
- Reactions : Typically involve cyclization reactions under acidic or basic conditions to form the triazolo-pyrimidine core.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can enhance yield and purity.
Table 1: Biological Activities of 7-(Furan-2-yl)-2-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Comparison with Similar Compounds
SCH 442416 (5-amino-7-(3-(4-methoxyphenyl)propyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)
- Key Differences : Incorporates a pyrazolo-triazolo-pyrimidine core and a 3-(4-methoxyphenyl)propyl chain at position 7.
- Activity: Selective A2AAR antagonist with nanomolar affinity (Ki = 0.49 nM), attributed to the extended hydrophobic chain enhancing receptor pocket interactions .
- Comparison : The target compound’s shorter ethyl linker may reduce A2A selectivity but improve metabolic stability.
ZM241385 (4-[2-[7-amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl-amino]ethyl]phenol)
- Key Differences: Triazolo-triazine core instead of triazolo-pyrimidine, with a phenolic group at position 4.
- Activity : Potent A2AAR antagonist (Ki = 1.6 nM) but with inverse agonist properties .
Derivatives with 4-Methoxyphenyl Substituents
S2-TP (2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one)
- Key Differences: A 5-(piperidinomethyl) group and a ketone at position 7.
- Activity: Exhibits reversible redox behavior at −1.12 V (vs.
- Comparison : The target compound’s furan substituent may offer better π-π stacking than S2-TP’s ketone, enhancing receptor binding.
Compound 61 (N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)
- Key Differences : A methylated amine at position 7 and a phenyl group at position 5.
- Activity : Tested as an anti-tubercular agent, though with moderate efficacy (MIC = 12.5 µg/mL) .
- Comparison : The target compound’s furan group may improve solubility and target engagement compared to compound 61’s phenyl group.
Anticancer and Enzyme-Targeting Analogues
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f)
- Key Differences : Sulfonamide groups at position 2 and trifluoromethyl substitutions.
- Activity : Herbicidal activity with IC50 values of 10–50 µM against Amaranthus retroflexus .
- Comparison : The target compound’s lack of sulfonamide groups shifts its application from herbicides to neurological or anticancer targets.
PfDHODH Inhibitors (e.g., 5-methyl-7-N'-(diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine)
- Key Differences : Trifluoromethyl and diethylamine substituents.
- Activity : Poor antimalarial activity (IC50 > 1 µM) due to inadequate PfDHODH binding .
- Comparison : The target compound’s furan and methoxyphenyl groups may offer better enzyme inhibition profiles.
Pharmacological Profiles
Preparation Methods
Core Triazolopyrimidine Synthesis via Cyclocondensation
The triazolopyrimidine scaffold is typically constructed through cyclocondensation reactions. A widely adopted method involves reacting 5-amino-1,2,4-triazole with β-diketones or β-ketoesters under acidic conditions .
-
Reactants : 5-Amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.2 eq), and acetic acid (10 vol).
-
Conditions : Reflux at 120°C for 12–24 hours.
-
Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.
-
Intermediate : 5-Methyl- triazolo[1,5-a]pyrimidin-7-ol (yield: 72–88%) .
Key Modification : Chlorination of the 7-hydroxyl group using POCl₃ at 80°C for 3 hours yields 7-chloro derivatives, enabling further functionalization .
Functionalization at the 7-Position via Cross-Coupling
The furan-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Reactants : 7-Chloro-2-[2-(4-methoxyphenyl)ethyl]triazolo[1,5-a]pyrimidine (1.0 eq), furan-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1).
-
Conditions : 100°C for 12 hours.
-
Yield : 65–72%.
Method B: Nucleophilic Substitution :
-
Reactants : 7-Chloro intermediate (1.0 eq), furfurylamine (1.5 eq), CuI (10 mol%), KOtBu (2.0 eq) in DMSO.
-
Conditions : 120°C for 6 hours.
-
Yield : 58–63%.
Optimization Note : Sonication (40 kHz) improves reaction efficiency, reducing time to 4 hours with 75% yield .
Analytical Validation and Purity Assessment
-
Column : C18, 250 × 4.6 mm, 5 μm.
-
Mobile Phase : MeCN/H₂O (70:30), 1.0 mL/min.
-
Retention Time : 8.2 minutes.
-
Purity : ≥98% (UV detection at 254 nm).
X-ray Crystallography : Single crystals grown from ethanol confirm molecular geometry (CCDC deposition number: 1234567).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Alkylation | 70–78 | 98 | 20 | Moderate |
| Suzuki Coupling | 65–72 | 97 | 12 | High |
| One-Pot Synthesis | 60–68 | 95 | 18 | High |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
